molecular formula C12H13FO4SSi B1450724 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid CAS No. 2088829-06-3

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Cat. No.: B1450724
CAS No.: 2088829-06-3
M. Wt: 300.38 g/mol
InChI Key: CNXMDAYMSVWYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group, a trimethylsilyl-ethynyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the development of chemical probes for studying biological systems.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. The trimethylsilyl-ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid
  • 3-(Fluorosulfonyl)-4-((trimethylsilyl)ethynyl)benzoic acid

Uniqueness

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid is unique due to the specific positioning of the fluorosulfonyl and trimethylsilyl-ethynyl groups on the benzoic acid ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluorosulfonyl-5-(2-trimethylsilylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4SSi/c1-19(2,3)5-4-9-6-10(12(14)15)8-11(7-9)18(13,16)17/h6-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDAYMSVWYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Reactant of Route 3
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Reactant of Route 4
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Reactant of Route 5
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.